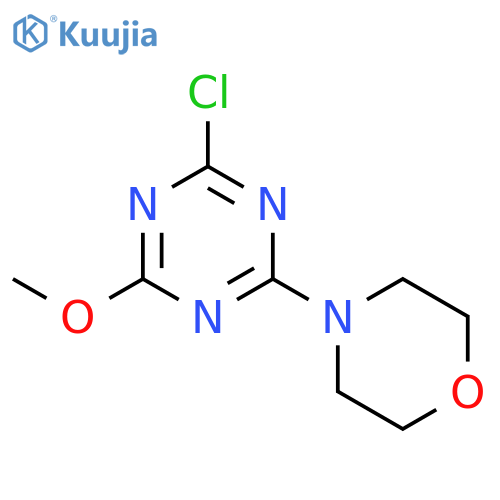

Cas no 13882-73-0 (2-chloro-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine)

13882-73-0 structure

商品名:2-chloro-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine

2-chloro-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine 化学的及び物理的性質

名前と識別子

-

- 1,3,5-Triazine, 2-chloro-4-methoxy-6-(4-morpholinyl)-

- 4-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)morpholine

- 2-chloro-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine

- DTXSID40350697

- STK676704

- CS-0137467

- 13882-73-0

- SR-01000530495

- SR-01000530495-1

- EN300-154099

- G59622

- AKOS005594406

- SCHEMBL22098675

-

- インチ: InChI=1S/C8H11ClN4O2/c1-14-8-11-6(9)10-7(12-8)13-2-4-15-5-3-13/h2-5H2,1H3

- InChIKey: QZVKLRQIMUKUBT-UHFFFAOYSA-N

- ほほえんだ: COC1=NC(=NC(=N1)N2CCOCC2)Cl

計算された属性

- せいみつぶんしりょう: 230.0570533g/mol

- どういたいしつりょう: 230.0570533g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 60.4Ų

2-chloro-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-154099-5.0g |

2-chloro-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine |

13882-73-0 | 95% | 5g |

$1903.0 | 2023-05-24 | |

| Enamine | EN300-154099-0.1g |

2-chloro-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine |

13882-73-0 | 95% | 0.1g |

$228.0 | 2023-05-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13113-10G |

2-chloro-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine |

13882-73-0 | 95% | 10g |

¥ 12,427.00 | 2023-04-06 | |

| TRC | C372300-50mg |

2-chloro-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine |

13882-73-0 | 50mg |

$ 160.00 | 2022-04-01 | ||

| Enamine | EN300-154099-0.05g |

2-chloro-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine |

13882-73-0 | 95% | 0.05g |

$153.0 | 2023-05-24 | |

| Enamine | EN300-154099-500mg |

2-chloro-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine |

13882-73-0 | 95.0% | 500mg |

$512.0 | 2023-09-26 | |

| Enamine | EN300-154099-2500mg |

2-chloro-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine |

13882-73-0 | 95.0% | 2500mg |

$1287.0 | 2023-09-26 | |

| Ambeed | A112871-1g |

4-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)morpholine |

13882-73-0 | 98% | 1g |

$1279.0 | 2024-04-24 | |

| 1PlusChem | 1P001A42-250mg |

1,3,5-Triazine, 2-chloro-4-methoxy-6-(4-morpholinyl)- |

13882-73-0 | 95% | 250mg |

$458.00 | 2025-02-19 | |

| 1PlusChem | 1P001A42-50mg |

1,3,5-Triazine, 2-chloro-4-methoxy-6-(4-morpholinyl)- |

13882-73-0 | 95% | 50mg |

$238.00 | 2025-02-19 |

2-chloro-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine 関連文献

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

13882-73-0 (2-chloro-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine) 関連製品

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:13882-73-0)2-chloro-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine

清らかである:99%

はかる:1g

価格 ($):1151.0